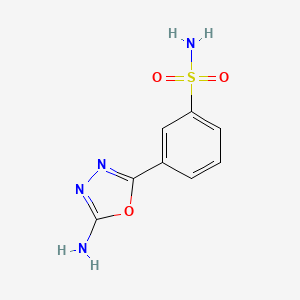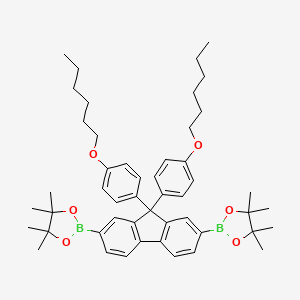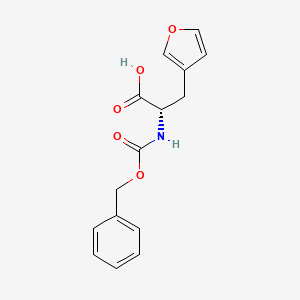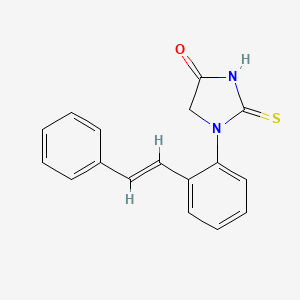
1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a styryl group attached to a phenyl ring, which is further connected to a thioxoimidazolidinone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 2-styrylbenzaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the desired thioxoimidazolidinone ring. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, acids, bases.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one has found applications in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Phenyl substituted Benzimidazole derivatives: Known for their antiproliferative and antimicrobial activities.
3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones: Exhibits antibacterial and antifungal properties.
Uniqueness: 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a styryl group, phenyl ring, and thioxoimidazolidinone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H14N2OS |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-[2-[(E)-2-phenylethenyl]phenyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c20-16-12-19(17(21)18-16)15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,20,21)/b11-10+ |
Clave InChI |
SPIUKXYIQLQVLD-ZHACJKMWSA-N |
SMILES isomérico |
C1C(=O)NC(=S)N1C2=CC=CC=C2/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1C(=O)NC(=S)N1C2=CC=CC=C2C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


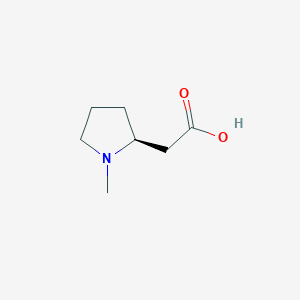
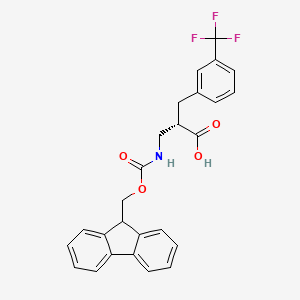

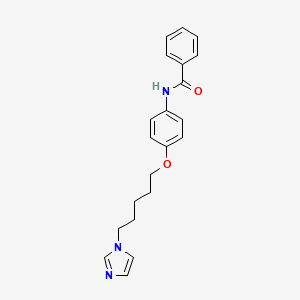
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
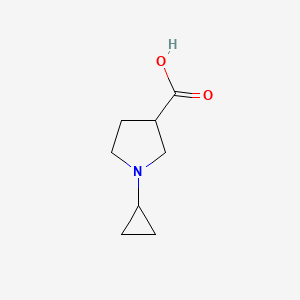
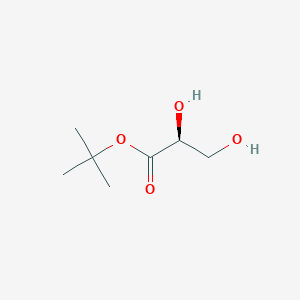
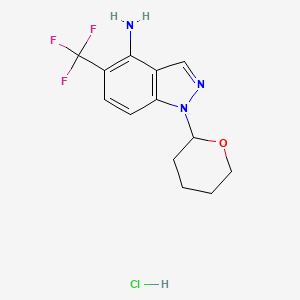
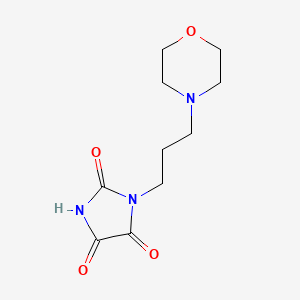
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)

